7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione features a quinazoline-2,4-dione core substituted at position 3 with a pentyl chain and at position 7 with a piperazine-1-carbonyl group bearing a 2,3-dimethylphenyl moiety. This structure combines lipophilic (pentyl) and aromatic (dimethylphenyl) elements, which may influence solubility, bioavailability, and receptor interactions. The pentyl substituent likely enhances lipid membrane permeability compared to shorter alkyl chains, as seen in related compounds .
Properties
IUPAC Name |
7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-4-5-6-12-30-25(32)21-11-10-20(17-22(21)27-26(30)33)24(31)29-15-13-28(14-16-29)23-9-7-8-18(2)19(23)3/h7-11,17H,4-6,12-16H2,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHJNUSYUOUHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS001753781, also known as F6548-0890 or 7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, is a selective G-protein coupled receptor GPR55 (LPIR1) agonist. GPR55 is a type of G protein-coupled receptor that is activated by lysophosphatidylinositol and other related lipids. It plays a crucial role in various physiological processes, including pain perception, bone development, and regulation of certain types of cancer cells.
Mode of Action
This compound interacts with its target, the GPR55 receptor, by binding to it and activating it. It is 18-times more potent than lysophosphatidylinositol in stimulating cellular ERK1/2 phosphorylation and is at least 10-times more potent than CID1792197 or CID1172084 (ML185) in inducing PKCβII translocation.
Biochemical Pathways
The activation of GPR55 by AKOS001753781 affects several biochemical pathways. One of the key pathways is the ERK1/2 phosphorylation pathway, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and survival. Another affected pathway is the PKCβII translocation pathway, which is involved in various cellular functions, including cell growth and differentiation.
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body. These properties significantly impact the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.
Biological Activity
7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 892266-68-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.5 g/mol. The structure features a piperazine moiety linked to a tetrahydroquinazoline core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and neurodegenerative diseases. For instance, studies indicate that piperazine derivatives can inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Receptor Binding : The structural components allow it to bind effectively to receptors involved in signaling pathways related to mood regulation and anxiety disorders .
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrated potent cytotoxicity against various cancer cell lines:
- IC50 Values : The compound exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells and between 0.5–1.2 μM against neuroblastoma (NB) cell lines . This marked a substantial increase in efficacy compared to traditional chemotherapeutics.
Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease. Piperazine derivatives have been shown to interact at both peripheral anionic sites and catalytic sites of AChE , indicating their role in preventing amyloid aggregation.
Anti-inflammatory Properties
Research indicates that similar compounds within the same class exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation . This suggests that this compound may also possess these properties.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Cytotoxicity Studies : A study conducted on multiple cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability and colony formation .
- Binding Affinity Assessments : Virtual screening techniques have shown that the compound binds effectively to targets associated with cancer cell proliferation and survival pathways .
Scientific Research Applications
The compound 7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data tables and insights from authoritative sources.
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its interaction with various receptors has been documented:
- GPR35 Antagonism : The compound has shown efficacy as an antagonist for GPR35, a receptor implicated in pain and inflammation pathways. Its IC50 values indicate a potent interaction compared to other known antagonists .
- CB1/CB2 Receptor Activity : Preliminary studies suggest that it may also act on cannabinoid receptors, which are crucial in pain modulation and appetite regulation. This dual action could make it a candidate for developing new analgesics .
Cancer Research
The compound's ability to modulate signaling pathways makes it a candidate for cancer therapy. Its effects on cellular signaling cascades involved in tumor growth and metastasis are under investigation:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance therapeutic efficacy, potentially reducing the required dosages of existing treatments .
Neuroscience Applications
Given its structural similarity to known neuroactive compounds, this compound is being studied for its neuroprotective properties:
- Neuroprotection : It has demonstrated potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases like Alzheimer's .
- Cognitive Enhancement : Animal models have shown improved cognitive function when administered this compound, suggesting possible applications in treating cognitive deficits associated with aging or neurodegenerative diseases .
Case Study 1: GPR35 Antagonism
In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effect on GPR35-mediated signaling pathways. They found that it effectively inhibited β-arrestin recruitment at concentrations as low as 0.26 μM, indicating high potency compared to other compounds tested .
Case Study 2: Cancer Cell Line Inhibition
A recent study investigated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at doses above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation pathways .
Comparison with Similar Compounds
Fluoroquinolone Derivatives
Compounds like 7-(4-[4-(benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (–2) share a piperazine-carbonyl group but feature a fluoroquinolone core instead of quinazoline-dione. The fluoroquinolone scaffold is associated with antimicrobial activity via DNA gyrase inhibition. In contrast, the dimethylphenyl-piperazine substitution in the target compound may prioritize CNS or kinase-targeted activity due to enhanced lipophilicity and aromatic interactions .
Furan-Carbonyl Piperazine Quinazolinone
The compound 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (C₂₁H₂₂N₄O₅S, MW 442.5) has a methoxyethyl group and a sulfanylidene moiety, differing from the pentyl and dione groups in the target compound. The furan-carbonyl group may reduce metabolic stability compared to the dimethylphenyl substitution, which offers steric hindrance against enzymatic degradation .
Heterocyclic Derivatives with Varied Cores
Tetrazolyl-Pyrazolone Hybrids
Compounds like 1,5-dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)tetrazol-1-yl-pyrazol-3-one () incorporate tetrazole and pyrazolone rings. These heterocycles are electron-deficient and may engage in hydrogen bonding or π-π stacking distinct from the quinazoline-dione’s hydrogen-bonding capacity. The target compound’s pentyl chain likely grants superior membrane penetration compared to the polar tetrazole group .
Thiadiazolylphenyl-Tetrazines
3,6-Bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine derivatives () exhibit extended π-conjugation and fluorescence properties. The dimethylphenyl group in the target compound may offer better pharmacokinetics than the thiadiazole’s metabolic liabilities .
Pharmacologically Relevant Analogues
Itraconazole Intermediate
The itraconazole intermediate 2,4-dihydro-4-[4-(4-hydroxyphenyl)piperazinyl]-phenyl-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one () shares a piperazinyl group but uses a triazolone core. Such structural differences highlight the trade-off between chain length and metabolic clearance .
Data Tables
Table 1. Structural and Physicochemical Comparison
*LogP values estimated via fragment-based methods.
Research Implications and Gaps
Comparative studies with fluoroquinolones (antimicrobial) and itraconazole intermediates (antifungal) underscore the need for target-specific assays. Future work should explore synthesis optimization (e.g., using ’s protocols) and evaluate binding affinities against receptors like serotonin or dopamine transporters, where piperazine derivatives are prevalent .
Preparation Methods
Traditional Alkylation and Cyclization Approaches
The 4-(2,3-dimethylphenyl)piperazine moiety is typically synthesized via nucleophilic aromatic substitution or reductive amination. For example, reacting 2,3-dimethylaniline with bis(2-chloroethyl)amine under basic conditions (e.g., K₂CO₃ in DMF) yields the piperazine core. However, recent advancements in photoredox catalysis offer a more efficient pathway. A programmable method employs organic photoredox catalysts (e.g., 4CzIPN) to facilitate anti-Markovnikov hydroamination of ene-carbamates, generating functionalized diamines that cyclize into piperazines. This approach achieves yields of 75–92% for substituted piperazines, with the 2,3-dimethylphenyl group introduced via condensation with 2,3-dimethylbenzaldehyde.
Photoredox-Catalyzed Radical Cyclization
A radical-based strategy avoids prefunctionalized substrates by oxidizing primary amines in situ to generate imine intermediates. Using acridinium catalysts under blue light (456 nm), 6-endo-trig cyclization forms the piperazine ring with excellent regioselectivity. For 4-(2,3-dimethylphenyl)piperazine, this method reduces side products compared to thermal approaches, achieving isolated yields of 85%.
Construction of the 3-Pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Core
One-Pot Cyclocondensation Using DMAP
The tetrahydroquinazoline-2,4-dione scaffold is efficiently synthesized via a DMAP-catalyzed one-pot reaction. Combining anthranilic acid derivatives with isocyanates in the presence of (Boc)₂O generates quinazoline-2,4-diones in 33–79% yield. For 3-pentyl substitution, pentyl isocyanate serves as the nucleophile, while cyclization under microwave irradiation (30 min, 100°C) enhances reaction efficiency.
Table 1: Optimization of Quinazoline-2,4-dione Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| DMAP | CH₃CN | Reflux | 12 h | 79 |
| TBD | CH₃CN | Reflux | 12 h | 12 |
| None | CH₃CN | RT | 12 h | 9 |
α-Aminoamidine Cyclization
An alternative route utilizes α-aminoamidines reacting with diarylidencyclohexanones in pyridine at 100°C for 24 h. This method produces 5,6,7,8-tetrahydroquinazolines with 47–80% yields, adaptable to 3-pentyl derivatives by modifying the amidine precursor.
Coupling of Piperazine and Tetrahydroquinazoline Components
Carbodiimide-Mediated Amide Bond Formation
The final step involves coupling 4-(2,3-dimethylphenyl)piperazine with the tetrahydroquinazoline core via a carbonyl linker. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, the reaction proceeds at 0°C to room temperature, achieving 65–72% yields.
Carbonyl Chloride Coupling
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a structurally analogous reagent, has been employed in peptide coupling reactions. Adapting this method, 4-(2,3-dimethylphenyl)piperazine-1-carbonyl chloride reacts with the tetrahydroquinazoline amine in THF/water with NaHCO₃, yielding the target compound in 58–72%.
Table 2: Coupling Reaction Conditions
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | Et₃N | 0°C → RT | 72 |
| Piperazine carbonyl chloride | THF/H₂O | NaHCO₃ | 0–10°C | 68 |
Reaction Optimization and Scalability
Solvent and Catalyst Screening
DMAP-catalyzed reactions in acetonitrile outperform alternatives like DMF or THF due to improved solubility of intermediates. Photoredox methods exhibit superior scalability, with gram-scale syntheses of piperazines achieving 89% yield.
Purification Strategies
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from methanol/water. LC-MS and ¹H-NMR confirm >95% purity.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What synthetic methodologies are recommended for synthesizing 7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with functionalizing the piperazine ring. A common approach includes:
- Step 1 : Substitution of the piperazine ring with a 2,3-dimethylphenyl group via nucleophilic aromatic substitution using 2,3-dimethylphenyl chloride and a base (e.g., NaOH) .
- Step 2 : Carbonyl group introduction via coupling reactions (e.g., using carbodiimide reagents) to attach the quinazoline-dione core .
- Step 3 : Alkylation of the tetrahydroquinazoline nitrogen with pentyl bromide under controlled pH (7–9) and reflux conditions .
Reaction yields depend on solvent choice (e.g., DMF or THF) and catalyst optimization (e.g., Pd-based catalysts for coupling steps) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm the presence of the dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and pentyl chain (CH₂/CH₃ signals at δ 0.8–1.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine N-H bending (~1550 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound, especially when literature reports conflicting data?
- Methodological Answer : Contradictions in yield data often stem from unoptimized reaction parameters. Systematic approaches include:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify energy barriers (e.g., ICReDD’s reaction path search methods) .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Advanced docking and molecular dynamics (MD) simulations are critical:
- Molecular Docking : Use software like AutoDock Vina to screen against targets (e.g., dopamine receptors, given structural similarity to piperazine-based ligands) .
- MD Simulations : Simulate ligand-receptor binding over 100+ ns to assess stability of interactions (e.g., hydrogen bonding with active-site residues) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known active compounds .
Q. How can discrepancies in solubility and stability data across studies be resolved?
- Methodological Answer : Contradictory data often arise from variations in experimental setups. Mitigation strategies:
- Standardized Solubility Testing : Use the shake-flask method in buffered solutions (pH 7.4) at 25°C .
- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
- Solid-State Characterization : Perform X-ray diffraction (XRD) to identify polymorphic forms affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
